molecular formula C₁₂H₁₉ClN₂O B1146945 2-(Ethylamino)-o-propionotoluidide Hydrochloride CAS No. 35891-75-9

2-(Ethylamino)-o-propionotoluidide Hydrochloride

Cat. No.: B1146945
CAS No.: 35891-75-9
M. Wt: 242.75
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylamino)-o-propionotoluidide Hydrochloride is a chemical compound that belongs to the class of synthetic cathinones These compounds are structurally related to cathinone, a naturally occurring stimulant found in the khat plant

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-o-propionotoluidide Hydrochloride typically involves the reaction of 2-amino-1-phenylpropan-1-one with ethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-o-propionotoluidide Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: The major products include carboxylic acids or ketones.

    Reduction: The major products are typically secondary amines.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-(Ethylamino)-o-propionotoluidide Hydrochloride has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cathinones.

    Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.

    Medicine: Investigated for its potential therapeutic applications, including as a stimulant or antidepressant.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-ethylbuphedrone (4-MNEB)
  • 4-Methyl-N-dimethylpentedrone (4-MDMP)
  • 4-Methyl-N-dimethylhexedrone (4-MDMH)
  • 4-Methyl-N-diethylbuphedrone (4-MDEB)

Uniqueness

2-(Ethylamino)-o-propionotoluidide Hydrochloride is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Compared to similar compounds, it has a different balance of stimulant and euphoric effects, making it a valuable compound for research in neuropharmacology and forensic science.

Properties

IUPAC Name

2-(ethylamino)-N-(2-methylphenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-4-13-10(3)12(15)14-11-8-6-5-7-9(11)2;/h5-8,10,13H,4H2,1-3H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFJZONNAIYUGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C(=O)NC1=CC=CC=C1C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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